molecular formula C9H11Br2N3S B8342606 1-(2-Aminoethyl)-3-(2,6-dibromophenyl)thiourea

1-(2-Aminoethyl)-3-(2,6-dibromophenyl)thiourea

Cat. No. B8342606
M. Wt: 353.08 g/mol
InChI Key: WXEUOYNJQUDBSF-UHFFFAOYSA-N
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Patent
US04150138

Procedure details

In a similar manner to that described in Example 1, ethylenediamine was reacted with 2,6-dibromophenylisothiocyanate to yield 1-(2-aminoethyl)-3-(2,6-dibromophenyl)thiourea, melting point 155°-157°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[C:7]=1[N:13]=[C:14]=[S:15]>>[NH2:3][CH2:2][CH2:1][NH:4][C:14]([NH:13][C:7]1[C:8]([Br:12])=[CH:9][CH:10]=[CH:11][C:6]=1[Br:5])=[S:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCNC(=S)NC1=C(C=CC=C1Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.